molecular formula C20H36N2O4 B2454202 N-Boc-N'-Boc-4,4'-bipiperidine CAS No. 165528-89-2

N-Boc-N'-Boc-4,4'-bipiperidine

Cat. No. B2454202
CAS RN: 165528-89-2
M. Wt: 368.518
InChI Key: LTWYWFHCRIFTIF-UHFFFAOYSA-N
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Description

“N-Boc-N’-Boc-4,4’-bipiperidine” is a chemical compound with the molecular formula C20H36N2O4 . It is used in research and has been mentioned in various technical documents and peer-reviewed papers .


Synthesis Analysis

The synthesis of N-Boc compounds, such as N-Boc-4-hydroxypiperidine, involves several steps including the use of 4-piperidone hydrochloride hydrate, distilled water, liquid ammonia, toluene, anhydrous magnesium sulfate, methanol, sodium borohydride, dilute hydrochloric acid, dichloromethane, n-hexane, potassium carbonate, and di-tert-butyl dicarbonate .


Molecular Structure Analysis

The molecular structure of “N-Boc-N’-Boc-4,4’-bipiperidine” is represented by the linear formula C20H36N2O4 . The exact mass of the molecule is 268.215078140 .


Physical And Chemical Properties Analysis

“N-Boc-N’-Boc-4,4’-bipiperidine” has a boiling point of 362.655°C at 760 mmHg and a density of 1.029 g/cm3 . The compound is solid in form .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

  • N-Boc 4-nitropiperidine : Prepared from N-Boc-piperidone, used for developing spirolactam piperidines and a spiropiperidine analogue of maraviroc's eastern part (Mullen, Miel, & Mckervey, 2010).

  • Biocatalytic Process for (S)-N-Boc-3-hydroxypiperidine : Developed for the synthesis of ibrutinib, an anticancer drug. Utilized a reductase from Saccharomyces cerevisiae for the asymmetric reduction of N-Boc-piperidin-3-one (Chen et al., 2017).

  • Synthesis of N-Boc-4-FORMYLPIPERINE : Reported as a useful synthetic intermediate, particularly in the pharmaceutical industry (Cain & Teleha, 2000).

  • Preparation of (S)-N-Boc-3-hydroxypiperidine : Used in the synthesis of ibrutinib, a lymphoma treatment drug. An efficient process catalyzed by recombinant ketoreductase was developed for this purpose (Ju et al., 2014).

  • Selective Benzylic Lithiation for NK1 Antagonist Synthesis : Utilized in the synthesis of potent NK1 ligands, demonstrating its importance in medicinal chemistry (Xiao et al., 2005).

Chemical Synthesis and Catalysis

  • Synthesis of Orthogonally Protected 3,7-Diazabicyclo [4.1.0] heptane : A versatile building block for synthesizing compounds with potential biological activity, starting from simple materials like pyridine and benzyl chloride (Schramm et al., 2009).

  • Investigation of the Enantioselective Deprotonation of Boc-piperidine : Explored experimentally and computationally, providing insights into asymmetric synthesis (Bailey et al., 2002).

  • N-Boc Protection of Amines : Utilized in the efficient N-Boc protection of amines, important in synthetic chemistry (Shirini, Khaligh, & Jolodar, 2013).

  • Continuous Flow Carboxylation : Applied in a large-scale carboxylation process using continuous flow chemistry, demonstrating its utility in industrial applications (Kestemont et al., 2021).

  • Mechanisms and Methods of Deprotection of N-Boc : Studied for understanding its influence in organic synthesis and reaction success (Huang Jian-qiang, 2009).

Safety and Hazards

“N-Boc-N’-Boc-4,4’-bipiperidine” is harmful if swallowed and can cause skin and eye irritation. It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use personal protective equipment when handling this compound .

Future Directions

“N-Boc-N’-Boc-4,4’-bipiperidine” is primarily used for research purposes . Its future directions are likely to be influenced by the outcomes of ongoing research and development efforts in the field of medicinal chemistry.

properties

IUPAC Name

tert-butyl 4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36N2O4/c1-19(2,3)25-17(23)21-11-7-15(8-12-21)16-9-13-22(14-10-16)18(24)26-20(4,5)6/h15-16H,7-14H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTWYWFHCRIFTIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Boc-N'-Boc-4,4'-bipiperidine

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